Benzo[a]pyrene-7,10-dione
Overview
Description
Benzo[a]pyrene-7,8-dione (BPQ) is a metabolite of the widespread carcinogen benzo[a]pyrene . It is one kind of carcinogenic polycyclic aromatic hydrocarbon (PAH) metabolites . It forms covalently bonded adducts with DNA, and the major adduct formed is a deoxyguanosine adduct .
Synthesis Analysis
The synthesis of substituted pyrenes, which include benzo[a]pyrene, has been explored through indirect methods . Optically pure samples of (+)- and (–)-benzo [a]pyrene 7,8-oxide have been synthesized from the separated diastereoisomers of trans -8-bromo-7-menthyloxyacetoxy-7,8,9,10-tetrahydrobenzo [a]pyrene .Molecular Structure Analysis
The stereochemical characteristics and structural properties of BPQ-DNA adducts have been investigated using molecular modeling and a molecular dynamics (MD) simulation technique .Chemical Reactions Analysis
BPQ has been found to react with DNA to form multiple adducts . The reactivity of BPQ is heightened in the presence of protein or circular DNA .Physical And Chemical Properties Analysis
Benzo[a]pyrene (BaP) is a crystalline, aromatic hydrocarbon consisting of five fused benzene rings found in coal tar with the formula C20H12 . It is formed during the incomplete combustion of organic matter at temperatures between 300 and 600°C .Scientific Research Applications
Metabolic Analysis and Mechanism of Inhibitor Action :
- High-pressure liquid chromatography has been utilized to separate Benzo[a]pyrene metabolites, including Benzo[a]pyrene-7,10-dione, providing insights into metabolic pathways and the mechanism of action of inhibitors like 7,8-Benzoflavone on microsomal Benzo[a]pyrene metabolism (Selkirk et al., 1974).
Detoxication in Lung Cells :
- Studies have shown that SULT1A1, a sulfotransferase in lung cells, plays a significant role in the detoxication of Benzo[a]pyrene-7,8-dione, potentially impacting lung cancer susceptibility (Zhang et al., 2012).
Environmental Presence and Measurement :
- Benzo[a]pyrene diones, including Benzo[a]pyrene-7,10-dione, have been identified in air particulate matter, indicating their presence and distribution in the environment. Their concentrations have been measured using techniques like liquid chromatography-mass spectrometry (Koeber et al., 1999).
Oxidative DNA Damage :
- Research has explored the oxidative DNA damage caused by Benzo[a]pyrene-7,8-dione, highlighting its potential role in carcinogenicity through mechanisms like double base lesions (Ohnishi & Kawanishi, 2002).
Mutagenesis and Carcinogenic Pathways :
- Studies on the mutagenic effects of Benzo[a]pyrene derivatives, including Benzo[a]pyrene-7,10-dione, have provided insights into different enzymatic pathways of metabolic activation and their relative mutagenicity (Sen et al., 2012).
Atmospheric Degradation and Toxicity :
- Investigations into the atmospheric degradation of polycyclic aromatic hydrocarbons (PAHs) like Benzo[a]pyrene have identified Benzo[a]pyrene-7,10-dione as a significant product, contributing to the understanding of the environmental impact and potential risks of PAHs (Dang et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzo[a]pyrene-7,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-16-8-9-17(22)20-14-7-6-12-3-1-2-11-4-5-13(10-15(16)20)19(14)18(11)12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQYVPBQBAJGPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=O)C=CC5=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221417 | |
Record name | Benzo(a)pyrene-7,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[a]pyrene-7,10-dione | |
CAS RN |
71241-25-3 | |
Record name | Benzo(a)pyrene-7,10-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071241253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene-7,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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